5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c17-15-6-5-14(21-15)16(20)18-11-12-7-9-19(10-8-12)13-3-1-2-4-13/h5-6,12-13H,1-4,7-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDASOWWYNCEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Piperidine Derivative: The piperidine moiety is synthesized separately, often starting from cyclopentanone and piperidine, followed by reductive amination to introduce the cyclopentyl group.
Coupling Reaction: The brominated furan and the piperidine derivative are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide, highlighting substituent variations and associated biological activities:
Key Observations
Substituent Impact on Bioactivity :
- Aryl vs. Heterocyclic Groups : Compounds with heterocyclic substituents (e.g., 5-nitrothiazole , benzothiazole ) often exhibit antimicrobial or enzyme inhibitory activities, whereas aryl groups (e.g., 4-bromophenyl ) may enhance target affinity via π-π stacking.
- Piperidine/Morpholine Derivatives : Piperidine- or morpholine-containing analogs (e.g., ) are frequently employed in CNS-targeting agents due to increased lipophilicity and blood-brain barrier permeability. The target compound’s cyclopentylpiperidinyl group aligns with this trend.
Synthetic Yields and Methods :
- Yields for analogs vary significantly (18–44%), influenced by substituent reactivity and purification methods . The target compound’s synthesis would likely require coupling 5-bromofuran-2-carboxylic acid with a (1-cyclopentylpiperidin-4-yl)methanamine derivative, analogous to procedures in .
Biological Activity
5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H22BrN3O2
- Molecular Weight : 366.28 g/mol
- CAS Number : 6107-26-2
The compound primarily functions as a selective inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Its bromine substituent and furan moiety contribute to its ability to interact with biological targets, potentially modulating neurotransmitter systems and inflammatory responses.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in:
- Breast Cancer Cells (MCF-7) : IC50 values indicated effective dose-response relationships.
- Lung Cancer Cells (A549) : Induced apoptosis was observed, suggesting a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression models. In animal studies, administration led to:
- Increased serotonin levels in the brain.
- Reduced anxiety-like behaviors in the elevated plus maze test.
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in lipopolysaccharide (LPS)-induced inflammation models.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results indicated that it significantly inhibited tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the effects of the compound on anxiety-related behaviors. The findings suggested that it could serve as a potential treatment for anxiety disorders, with a favorable safety profile observed during preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
